N-[2-(9-Benzyl-9H-carbazol-2-YL)ethyl]acetamide
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Overview
Description
N-[2-(9-Benzyl-9H-carbazol-2-YL)ethyl]acetamide is a compound derived from carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability . These properties make them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 9H-carbazole with benzyl bromide to form 9-benzyl-9H-carbazole, which is then reacted with 2-bromoethyl acetate to yield the final product .
Industrial Production Methods
Industrial production methods for carbazole derivatives often involve large-scale chemical reactions under controlled conditions. These methods may include the use of catalysts and specific reaction conditions to optimize yield and purity. For example, electropolymerization techniques can be employed to produce polycarbazole derivatives on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
N-[2-(9-Benzyl-9H-carbazol-2-YL)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole oxides, while substitution reactions can produce a variety of functionalized carbazole derivatives .
Scientific Research Applications
N-[2-(9-Benzyl-9H-carbazol-2-YL)ethyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of N-[2-(9-Benzyl-9H-carbazol-2-YL)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially modulating their activity. For example, its aromatic structure can facilitate interactions with DNA, proteins, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(9H-Carbazol-9-yl)ethyl acrylate: Another carbazole derivative with similar optoelectronic properties.
9-ethyl-9H-carbazole: A simpler carbazole derivative used in similar applications.
Uniqueness
N-[2-(9-Benzyl-9H-carbazol-2-YL)ethyl]acetamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its benzyl and acetamide groups enhance its solubility, reactivity, and potential biological activities compared to other carbazole derivatives .
Properties
CAS No. |
61253-41-6 |
---|---|
Molecular Formula |
C23H22N2O |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[2-(9-benzylcarbazol-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C23H22N2O/c1-17(26)24-14-13-18-11-12-21-20-9-5-6-10-22(20)25(23(21)15-18)16-19-7-3-2-4-8-19/h2-12,15H,13-14,16H2,1H3,(H,24,26) |
InChI Key |
RVOXZPJHWGDXLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=CC2=C(C=C1)C3=CC=CC=C3N2CC4=CC=CC=C4 |
Origin of Product |
United States |
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